Ricciocarpin B

Description

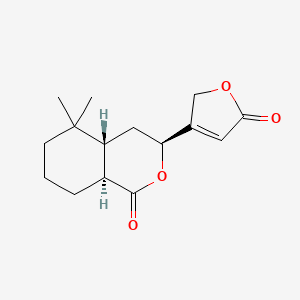

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(3S,4aR,8aS)-5,5-dimethyl-3-(5-oxo-2H-furan-3-yl)-4,4a,6,7,8,8a-hexahydro-3H-isochromen-1-one |

InChI |

InChI=1S/C15H20O4/c1-15(2)5-3-4-10-11(15)7-12(19-14(10)17)9-6-13(16)18-8-9/h6,10-12H,3-5,7-8H2,1-2H3/t10-,11+,12-/m0/s1 |

InChI Key |

PBCWIAUDNNFHNW-TUAOUCFPSA-N |

Isomeric SMILES |

CC1(CCC[C@H]2[C@H]1C[C@H](OC2=O)C3=CC(=O)OC3)C |

Canonical SMILES |

CC1(CCCC2C1CC(OC2=O)C3=CC(=O)OC3)C |

Synonyms |

ricciocarpin B |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Ricciocarpin B

Genetic Basis and Regulation of Biosynthetic Enzymes

Despite the documented biological activities and the successful chemical synthesis of the sesquiterpenoid Ricciocarpin B, a comprehensive understanding of its natural production remains elusive. Detailed research into the genetic foundation and the regulatory mechanisms governing the enzymes responsible for its biosynthesis is currently not available in the public scientific literature.

While the precise genes and regulatory networks controlling the creation of this compound are unknown, its classification as a sesquiterpenoid allows for a generalized hypothesis of its biosynthetic origins. The universal precursors for all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized through either the mevalonate (MVA) or the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway. oup.comcore.ac.uk The condensation of two molecules of IPP with one molecule of DMAPP leads to the formation of farnesyl diphosphate (FPP), the direct precursor to all sesquiterpenes.

The transformation of the linear FPP molecule into the specific cyclic structure of this compound would be catalyzed by a specific terpene synthase or cyclase. Following this key cyclization step, a series of tailoring reactions, likely involving enzymes such as cytochrome P450 monooxygenases and dehydrogenases, would be necessary to introduce the final functional groups and establish the correct stereochemistry of this compound.

The expression of the genes encoding these biosynthetic enzymes is expected to be tightly regulated. This regulation could occur at various levels, including transcriptional control by specific transcription factors that may be activated or repressed by developmental cues or environmental stimuli. However, without dedicated studies on this compound-producing organisms, the identity of these regulatory genes and the specific conditions that trigger the biosynthesis of this compound remain a matter of speculation.

The lack of information on the genetic basis of this compound biosynthesis presents a significant gap in our knowledge. Future research, including genome sequencing of a known this compound-producing organism, followed by gene cluster identification and functional characterization of the candidate biosynthetic genes, is imperative to unravel the molecular machinery behind the formation of this intriguing natural product. Such studies would not only illuminate the biosynthetic pathway but also open avenues for its biotechnological production through metabolic engineering.

Synthetic Methodologies Towards Ricciocarpin B and Analogues

Early Racemic Synthetic Strategies

Initial synthetic efforts towards Ricciocarpin A, a closely related analogue of Ricciocarpin B, provided a foundation for accessing these furanosesquiterpenoids. One of the early routes to racemic Ricciocarpin A involved an intramolecular Michael reaction. researchgate.net This strategy utilized bis-α,β-unsaturated esters which, upon treatment with a trialkylsilyl trifluoromethansulfonate and a tertiary amine, underwent cyclization to form the key cyclohexane (B81311) ring system. researchgate.net The resulting cyclohexane derivative was then further elaborated to afford (±)-Ricciocarpin A. researchgate.net These early racemic syntheses were crucial in confirming the structure of the natural product and paving the way for more sophisticated enantioselective approaches.

Enantioselective Total Synthesis Approaches

The demand for enantiomerically pure this compound, essential for detailed biological studies, spurred the development of asymmetric synthetic strategies. These approaches have primarily focused on establishing the correct absolute stereochemistry of the molecule through catalytic and substrate-controlled methods.

Ring-Closing Metathesis (RCM)-Based Routes

Ring-Closing Metathesis (RCM) has emerged as a powerful and efficient tool for the synthesis of the macrocyclic core of this compound and its analogues. researchgate.nettu-dresden.de This strategy leverages the formation of a carbon-carbon double bond to close a ring, offering a convergent and often high-yielding pathway to complex cyclic structures.

The success of RCM in the synthesis of this compound is largely attributable to the development of highly active and selective ruthenium carbene catalysts. researchgate.netresearchgate.net The Grubbs-type catalysts, particularly the first and second-generation catalysts, have been instrumental. researchgate.netresearchgate.net For instance, ruthenium carbene complexes bearing imidazol-2-ylidene ligands have demonstrated excellent performance in RCM reactions, enabling the formation of tri- and even tetrasubstituted cycloalkenes, which are key structural features of this compound. researchgate.net These N-heterocyclic carbene (NHC)-coordinated catalysts can be synthesized and used in situ, providing a practical and efficient method for carrying out the macrocyclization step. researchgate.net The choice of catalyst and reaction conditions, such as the solvent, can significantly influence the reaction's efficiency. researchgate.net

| Catalyst Generation | Key Features | Application in Ricciocarpin Synthesis |

| First-Generation Grubbs Catalyst | Contains a tricyclohexylphosphine (B42057) ligand. | Utilized in early RCM-based syntheses. researchgate.net |

| Second-Generation Grubbs Catalyst | Features an N-heterocyclic carbene (NHC) ligand, offering higher activity and stability. | Enables more challenging RCM reactions for complex substrates. researchgate.net |

| Ruthenium Carbene Complexes with Imidazol-2-ylidene Ligands | Excellent precatalysts for forming tri- and tetrasubstituted cycloalkenes. researchgate.net | Particularly effective for the synthesis of the substituted lactone ring in this compound. researchgate.net |

Achieving stereochemical control during the macrocyclization step is paramount for an efficient enantioselective synthesis. In the context of RCM-based routes to this compound, the stereochemistry is often established prior to the ring-closing step. Chiral auxiliaries and asymmetric reactions are employed to create the necessary stereocenters in the acyclic precursor. For example, enantioselective additions of dialkylzinc reagents to aldehydes or stereoselective allylations can be used to set the stereochemistry of the side chains. researchgate.net Once the stereocenters are in place, the RCM reaction proceeds to form the macrocycle, effectively locking in the desired stereoconfiguration. The inherent stereochemical information within the substrate guides the cyclization process, leading to the formation of the target enantiomer. nih.gov

Application of Ruthenium Carbene Catalysts

Enantioselective Conjugate Radical Addition Methodologies

An alternative and powerful approach for the enantioselective synthesis of this compound involves the use of conjugate radical addition reactions. figshare.com This methodology allows for the stereocontrolled formation of carbon-carbon bonds, which is a key step in building the carbon skeleton of the molecule.

Stereochemical Outcomes and Yield Optimization

Achieving high stereoselectivity and optimizing reaction yields are critical aspects of the total synthesis of this compound. In organocatalytic approaches, the stereochemical outcome is often dictated by the chiral catalyst employed. For instance, in a one-pot, three-step organocatalytic reductive Michael-Tishchenko cascade for the synthesis of Ricciocarpin A, an analogue of this compound, high enantioselectivity and diastereoselectivity were achieved. nih.gov The flexibility of this approach allowed for the synthesis of the natural product, its enantiomer, and other structural analogues. nih.gov

In other synthetic routes, stereocenters have been established with high control. For example, a synthesis of (+)-Ricciocarpin B utilized a stereoselective addition of a silyloxyfuryltitanium reagent to γ-bicyclohomofarnesal, effectively controlling the desired stereochemistry. collectionscanada.gc.ca Yield optimization often involves the careful selection of catalysts, solvents, and reaction conditions. For instance, in certain organocatalytic epoxidation-Wharton-reaction sequences, conducting the reaction in a one-pot manner by sequential addition of reagents was found to result in higher isolated yields of the desired allylic alcohols while preserving high enantioselectivity. pnas.orgpnas.org

The table below summarizes the stereochemical outcomes and yields for key steps in selected syntheses of this compound and its analogues.

| Synthesis Step | Catalyst/Reagent | Stereoselectivity | Yield | Reference |

| Organocatalytic reductive Michael-Tishchenko cascade for Ricciocarpin A | Organocatalyst | High ee and dr | N/A | nih.gov |

| Stereoselective addition to γ-bicyclohomofarnesal for (+)-Ricciocarpin B | Silyloxyfuryltitanium | Good | N/A | collectionscanada.gc.ca |

| One-pot epoxidation/Wharton-reaction sequence | Amino-catalyst | 87-99% ee | 40-85% | pnas.orgpnas.org |

| Nickel-catalyzed Kumada-type coupling of 2,4,6-trisubstituted tetrahydropyran | Ni(cod)₂ / (R)-BINAP | >20:1 dr | 96% | escholarship.org |

ee = enantiomeric excess, dr = diastereomeric ratio, N/A = Not Available

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules like this compound, offering a metal-free alternative to traditional methods. diva-portal.org These strategies often rely on the in situ formation of reactive intermediates such as iminium and enamine ions, which then participate in cascade reactions to build molecular complexity efficiently. scispace.com

Iminium and enamine catalysis are central to many organocatalytic syntheses of this compound and related natural products. unige.ch Iminium catalysis involves the reaction of a secondary amine catalyst with an α,β-unsaturated carbonyl compound, lowering the LUMO and activating it towards nucleophilic attack. unige.ch Conversely, enamine catalysis involves the reaction of a catalyst with a carbonyl compound to form a nucleophilic enamine. unige.ch

In the context of this compound synthesis, these two modes of catalysis can be coupled in cascade reactions. nobelprize.org For example, a cascade reaction might be initiated by an iminium-catalyzed Michael addition, followed by an intramolecular aldol (B89426) reaction mediated by an enamine intermediate. diva-portal.orgnobelprize.org This approach allows for the rapid construction of the core structure of this compound from simple, achiral starting materials in a single pot. diva-portal.org

A notable example is the organocatalytic cascade synthesis of Ricciocarpin A, which proceeds through a one-pot oxa-Michael-Michael-Michael-aldol reaction sequence. unige.ch Such cascade reactions are highly atom-economical and efficient, minimizing waste by eliminating the need for isolation of intermediates and protection/de-protection steps. diva-portal.org

A key challenge in the synthesis of this compound is the stereoselective formation of its carbon-carbon bonds, particularly the creation of quaternary stereocenters. researchgate.net Organocatalytic methods have proven effective in addressing this challenge. researchgate.net For instance, the iminium-catalyzed Friedel-Crafts reaction has been used to construct key C-C bonds with high enantioselectivity. scispace.commdpi.com

The stereoselectivity in these reactions is controlled by the chiral organocatalyst, which creates a chiral environment around the reactive species. unige.ch For example, diarylprolinol silyl (B83357) ethers are powerful catalysts that provide high stereoselectivity due to their steric bulk. nobelprize.org The choice of catalyst can even allow for diastereodivergent synthesis, providing access to different stereoisomers of the target molecule. diva-portal.org

The table below highlights some organocatalytic methods used for stereoselective C-C bond formation relevant to the synthesis of this compound analogues.

| Reaction Type | Catalyst Type | Key Feature | Reference |

| Michael addition | Bifunctional urea | High diastereoselectivity (dr 18:1:0:0) | scispace.com |

| Friedel-Crafts/cyclization cascade | MacMillan's catalyst II | Excellent enantioselectivity (90% ee) | nih.gov |

| Reductive Michael-Tishchenko cascade | Organocatalyst | High enantioselectivity and diastereoselectivity | nih.gov |

| Oxa-Michael-Michael-Michael-aldol cascade | Diphenyl prolinol silyl ether | Construction of complex marine terpenoid | unige.ch |

Iminium and Enamine Catalysis in Cascade Reactions

Chiral Auxiliary-Mediated Syntheses (e.g., Oppolzer's Camphorsultam)

Chiral auxiliaries offer a reliable method for controlling stereochemistry during synthesis. Oppolzer's camphorsultam is a widely used chiral auxiliary that has been applied in various asymmetric transformations, including those relevant to the synthesis of natural products. researchgate.netepdf.pub This auxiliary can be attached to a substrate, direct the stereochemical course of a reaction, and then be cleaved to afford the desired enantiomerically enriched product. orgsyn.org

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations. This approach has been utilized in the synthesis of intermediates for this compound. For instance, the enzymatic kinetic resolution of racemic alcohols like 1-(3′-furyl)-3-buten-1-ol has been investigated using various lipases and esterases. researchgate.net Lipase-catalyzed hydrolysis of the corresponding acetate (B1210297) was found to be an effective method for obtaining the desired (S)-enantiomer, a key building block for the synthesis of (+)-Ricciocarpin A. researchgate.netresearchgate.net This highlights the potential of enzymes to provide enantiomerically pure starting materials for the total synthesis of this compound and its analogues. acs.org

Key Intermediates and Strategic Transformations in Complex Synthesis

The total synthesis of this compound involves the strategic formation of several key intermediates and the application of transformative reactions. A common strategy involves the construction of a furan-containing fragment which is then elaborated to the final cyclohexene (B86901) lactone structure.

One notable transformation is the ring-closing metathesis (RCM), which has been applied to construct the heterocyclic core of Ricciocarpin A and B. tu-dresden.de Another key strategy involves the use of cascade reactions to rapidly assemble the molecular framework. For example, a one-pot, three-step organocatalytic reductive Michael-Tishchenko cascade was a pivotal transformation in a concise synthesis of Ricciocarpin A. nih.gov

In other approaches, nickel-catalyzed cross-coupling reactions have been employed. For instance, the Negishi-type cross-coupling of furan-substituted δ-valerolactones has been proposed as a strategy for the synthesis of analogues. escholarship.org Furthermore, the stereospecific ring-opening of aryl-substituted tetrahydropyrans via nickel-catalyzed Kumada-type coupling provides a method for generating acyclic fragments with controlled stereochemistry, which could be applied to the synthesis of polyketide-like structures related to this compound. escholarship.orgescholarship.orgacs.org

The table below lists key intermediates and the strategic transformations used in their synthesis or further elaboration towards this compound and its analogues.

| Key Intermediate | Strategic Transformation | Reagents/Catalyst | Reference |

| Dihydropyran with hydroxymethyl side chain | Regioselective epoxide opening, RCM | Vinyl cuprate (B13416276) reagents, Grubbs catalyst | researchgate.net |

| Furan-substituted δ-valerolactone | Nickel-catalyzed Negishi-type cross-coupling | Ni catalyst, Dimethylzinc | escholarship.org |

| Enantioenriched (3-furyl)-2-pyran derivatives | Chiral allylation, RCM | (S)-(-)-1,1'-bi-2-naphthol, Grubbs catalyst | researchgate.net |

| Tricyclic intermediate | Intermolecular Friedel-Crafts/intramolecular addition | MacMillan's catalyst, TCA | nih.gov |

| Hydroazulene core | Domino enediyne metathesis | Grubbs catalyst | tu-dresden.de |

Convergent and Divergent Routes for Ricciocarpin A and B

The structural similarity between Ricciocarpin A and this compound has prompted the development of synthetic strategies that can produce both compounds from a common intermediate or a shared synthetic pathway. These divergent approaches are highly efficient as they allow for the synthesis of multiple target molecules from a single precursor, facilitating the exploration of structure-activity relationships.

Another significant contribution to the divergent synthesis of these natural products was reported by Metz and co-workers. tu-dresden.deexaly.comresearchgate.net Their approach utilizes a twofold application of catalytic ring-closing metathesis to construct the core structures of both enantiomerically pure Ricciocarpin A and B. tu-dresden.deresearchgate.net This method not only provides access to both compounds but also allowed for the determination of their absolute configurations. researchgate.netresearchgate.net The flexibility of the metathesis approach highlights its utility in generating molecular diversity from a strategically designed precursor.

The research by List and Michrowska on the synthesis of Ricciocarpin A also provides a foundation for divergent synthesis. unige.chorganic-chemistry.orgnih.govdiva-portal.org Their efficient, highly enantioselective, and diastereoselective total synthesis of Ricciocarpin A was accomplished through a one-pot, three-step, organocatalytic reductive Michael-Tishchenko cascade. nih.govdiva-portal.org The flexibility of this cascade reaction was demonstrated by the synthesis of the natural product, its antipode, and four other structural analogues. nih.gov This inherent flexibility suggests that the key ketoaldehyde intermediate formed during the cascade could potentially be intercepted and channeled towards the synthesis of this compound, representing a plausible divergent route. mdpi.com

| Synthetic Strategy | Key Reactions | Products | Overall Yield |

| Sibi and He figshare.com | Enantioselective conjugate radical addition, Addition of a furyl organometallic | (+)-Ricciocarpin A, (+)-Ricciocarpin B | 41% (A), 45% (B) |

| Metz et al. tu-dresden.deresearchgate.net | Catalytic ring-closing metathesis (twofold) | Enantiomerically pure Ricciocarpin A and B | Not specified in abstracts |

| List and Michrowska nih.govdiva-portal.org | Organocatalytic reductive Michael-Tishchenko cascade | (+)-Ricciocarpin A and analogues | Not specified for B in abstracts |

Development of Efficient and Scalable Synthetic Procedures

The development of efficient and scalable synthetic routes is crucial for enabling further biological studies and potential applications of this compound and its analogues. Key principles in achieving this are minimizing the number of synthetic steps, avoiding protecting groups, and utilizing catalytic methods.

The concept of redox-economic synthesis, as demonstrated in the List synthesis of Ricciocarpin A, is another important factor for efficiency and scalability. mdpi.com By carefully designing the reaction sequence, the oxidation states of the intermediates are managed in a way that minimizes the need for external oxidizing or reducing agents, which often generate significant waste.

While not explicitly detailed for this compound in the provided resources, the strategies employed for Ricciocarpin A and other complex molecules point towards general principles for scalable synthesis. The use of robust and highly selective catalytic systems, such as the ring-closing metathesis catalysts used by Metz or the organocatalysts employed by List, is paramount. tu-dresden.deresearchgate.netnih.govdiva-portal.org Furthermore, developing reaction conditions that are tolerant of a wide range of functional groups can eliminate the need for cumbersome protection-deprotection sequences, further streamlining the synthesis and making it more amenable to large-scale production. The pursuit of such "green" and atom-economical approaches continues to be a major driver in the field of total synthesis.

Biological Activities and Mechanistic Investigations of Ricciocarpin B Pre Clinical Focus

Molluscicidal Activity Studies

Schistosomiasis, a debilitating parasitic disease, is transmitted by freshwater snails. The control of these snail populations is a key strategy in breaking the transmission cycle. Natural products are a promising source of molluscicidal agents, and Ricciocarpin B has been identified as a compound of interest in this regard.

Evaluation Against Snail Vectors (e.g., Biomphalaria glabrata)

Early studies on the chemical constituents of the liverwort Ricciocarpos natans identified a number of sesquiterpenoids, including Ricciocarpin A and this compound, that exhibited potent molluscicidal activity against Biomphalaria glabrata, a primary snail vector for Schistosoma mansoni. tandfonline.commdpi.com Research has demonstrated that sesquiterpenoids isolated from R. natans are effective in killing these snails. biomolther.orgnih.gov Specifically, a study evaluating five new sesquiterpenoids from this liverwort reported a lethal concentration (LC100) of 11 ppm for the most toxic of these compounds against B. glabrata. biomolther.orgnih.gov The furanosesquiterpene lactone structure of ricciocarpins is considered a key feature for this biological activity. mdpi.comresearchgate.net The potent activity of these compounds has spurred further research into their synthesis and the development of more potent analogues. mdpi.com

Activity Comparison with Related Natural Products

The molluscicidal activity of this compound and its related compounds has been contextualized by comparison with other natural products. In the same study that identified the potent activity of sesquiterpenoids from R. natans, researchers also tested lunularic acid, another common liverwort growth inhibitor, and its synthetic derivatives. biomolther.org Two of these derivatives were found to be highly active, indicating that multiple classes of compounds from liverworts possess molluscicidal properties. biomolther.org

While a direct quantitative comparison in the same study is not always available, the activity of ricciocarpins is notable. For instance, research on other Moroccan medicinal plants has identified potent molluscicides, with some plant extracts showing LC90 values as low as 2.00 mg/l against Bulinus truncatus. researchgate.net The activity of the sesquiterpenoids from R. natans at 11 ppm (equivalent to 11 mg/l) for an LC100 value suggests they are among the more potent natural molluscicides discovered. biomolther.orgnih.gov

In Vitro Cellular Biological Activity

Beyond its effects on snails, the broader biological activities of this compound and related sesquiterpene lactones are an area of active investigation, particularly their potential as antiproliferative agents.

Antiproliferative Effects on Murine Fibrosarcoma Cell Lines (e.g., WEHI 164)

Direct studies on the antiproliferative effects of this compound specifically on the WEHI 164 murine fibrosarcoma cell line are not extensively documented in publicly available literature. However, research on related compounds provides a basis for inferring potential activity. For example, a study on plakortones, another class of natural products, demonstrated in vitro activity against the WEHI 164 cell line. researchgate.net This suggests that marine and aquatic organisms are a source of compounds with cytotoxic potential against this particular cancer cell line.

General studies on sesquiterpene lactones have shown significant antiproliferative and cytotoxic effects against a variety of cancer cell lines. researchgate.netresearchgate.net This activity is often attributed to the α-methylene-γ-lactone functional group, which can interact with cellular nucleophiles. researchgate.netresearchgate.net Given that this compound possesses this structural feature, it is plausible that it would exhibit some level of antiproliferative activity. However, without direct experimental data on WEHI 164 cells, this remains speculative.

Table 1: Antiproliferative Activity of Selected Sesquiterpene Lactones on Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Alantolactone | MDA-MB-231 (Breast) | 13.3 | biomolther.org |

| Isoalantolactone | MDA-MB-231 (Breast) | 24.6 | biomolther.org |

| Parthenolide | MDA-MB-231 (Breast) | 13.7 | biomolther.org |

| Costunolide | MDA-MB-231 (Breast) | 27.1 | biomolther.org |

| Isofuranodiene | PC 3 (Prostate) | 29 | nih.gov |

| Isofuranodiene | MDA-MB 231 (Breast) | 59 | nih.gov |

This table presents data for related sesquiterpene lactones to provide context for the potential antiproliferative activity of this compound. Data for this compound on WEHI 164 cells is not currently available.

Exploration of Cellular Pathways and Targets

The precise cellular pathways and molecular targets affected by this compound have not yet been elucidated. However, the broader class of sesquiterpene lactones is known to interact with several key signaling pathways implicated in cancer and other diseases. The primary mechanism of action for many sesquiterpene lactones is believed to be the alkylation of nucleophilic groups in cellular macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins. researchgate.netresearchgate.net This can lead to the inhibition of enzyme function and the disruption of critical cellular processes.

Key pathways that are often modulated by sesquiterpene lactones include:

NF-κB Signaling: Many sesquiterpene lactones are potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. oaepublish.comtandfonline.com This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation. By inhibiting NF-κB, these compounds can induce apoptosis and sensitize cancer cells to other treatments.

STAT3 Signaling: The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is another important target. biomolther.orgoaepublish.com Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation and survival. Some sesquiterpene lactones have been shown to inhibit STAT3 phosphorylation and activation. biomolther.org

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, and its dysregulation is a hallmark of many cancers. Certain sesquiterpene lactones can modulate this pathway, leading to cell cycle arrest and apoptosis. mdpi.com

PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth, proliferation, and survival. Several sesquiterpene lactones have been found to inhibit key components of this pathway, leading to anticancer effects. oaepublish.comtandfonline.com

Induction of Oxidative Stress: Some sesquiterpene lactones can induce the generation of reactive oxygen species (ROS) within cells, leading to oxidative stress and subsequent cell death through apoptosis. plos.orgmdpi.com

Given these established mechanisms for related compounds, it is hypothesized that this compound may exert its biological effects through one or more of these pathways.

Molecular Target Identification and Validation in Pre-clinical Models

Specific molecular targets for this compound have not been definitively identified or validated in preclinical models. The research on this particular compound is still in an early phase. For the broader class of sesquiterpene lactones, a number of direct molecular targets have been proposed and, in some cases, validated. These include:

p65 (a subunit of NF-κB): Direct interaction and inhibition of this transcription factor is a key mechanism for the anti-inflammatory and anticancer effects of some sesquiterpene lactones. researchgate.net

IκB kinase (IKK): Inhibition of this enzyme complex prevents the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm. researchgate.net

STAT3: As mentioned, direct inhibition of STAT3 phosphorylation is a target for some compounds in this class. biomolther.org

Tubulin: Some natural products exert their anticancer effects by interacting with tubulin and disrupting microtubule dynamics, leading to cell cycle arrest. While not the most common mechanism for sesquiterpene lactones, it has been observed for some natural products.

HSP90α (Heat Shock Protein 90α): This chaperone protein is involved in the stability and function of many oncoproteins. It has been identified as a potential target for some sesquiterpene lactones. tandfonline.com

Future research on this compound will need to employ techniques such as affinity chromatography, proteomics, and genetic screening to identify its specific molecular binding partners and validate these interactions in relevant preclinical models.

Mechanistic Basis of Biological Action

The biological activity of this compound is intrinsically linked to its unique chemical structure. Investigations into its mechanism of action, while still an evolving field, point towards its reactive functional groups as the primary drivers of its effects at a molecular level.

Role of Peroxide Moiety in Biological Activity

The presence of a peroxide moiety is a defining characteristic of many biologically active natural products, and this compound is no exception. This functional group is known for its inherent instability and reactivity, which is considered central to the compound's biological action. collectionscanada.gc.ca The synthesis of natural products containing a cyclic peroxide is a significant chemical challenge precisely because of this instability. collectionscanada.gc.ca It is hypothesized that the peroxide bond can undergo cleavage to generate reactive oxygen species. These species can then participate in oxidative processes, potentially damaging critical biomolecules such as proteins, lipids, and nucleic acids within a target organism. This oxidative stress is a plausible mechanism for the observed bioactivities, such as the potent molluscicidal effects. While direct evidence from the provided literature on the specific reactions initiated by this compound's peroxide group is limited, the well-established chemistry of organic peroxides supports this as a primary mechanistic pathway. mpg.de

Modulation of Biological Pathways at a Molecular Level

At the molecular level, this compound is thought to exert its effects by disrupting essential biological pathways. The generation of reactive intermediates from the peroxide moiety can lead to a cascade of cellular events. While specific protein targets or signaling pathways modulated by this compound are not yet fully elucidated, its class of compounds, sesquiterpenoids, has been associated with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. rsc.org The mechanism likely involves the non-specific alkylation or oxidation of cellular components, leading to a loss of function in critical enzymes or structural proteins. This disruption of cellular homeostasis can explain the compound's potent effects on organisms like the water snail Biomphalaria glabrata, a vector for schistosomiasis. organic-chemistry.org The catalytic mode of action, where a single molecule can trigger multiple rounds of a damaging reaction, is a feature of some bioactive molecules and may be relevant to the efficiency of this compound. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical architecture of a molecule relates to its biological function and for designing new analogues with potentially improved properties. acs.org For this compound, SAR investigations have provided valuable insights into the roles of its core structural features.

| Compound | Key Structural Feature | Reported Biological Activity |

|---|---|---|

| Ricciocarpin A | Furan (B31954) Ring | Molluscicidal organic-chemistry.orgmdpi.com |

| This compound | Lactone (Oxidized Furan Ring) | Molluscicidal eurekaselect.com |

Impact of Stereochemistry on Biological Efficacy

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of biological activity for many natural products. The synthesis of this compound and its analogues often employs asymmetric synthesis techniques to produce specific enantiomers, underscoring the importance of chirality. collectionscanada.gc.caacs.orgchemrxiv.orgresearchgate.net The precise three-dimensional structure of this compound is necessary for its interaction with biological targets. Different stereoisomers may exhibit vastly different levels of activity, as the "fit" into a receptor or enzyme active site is often highly specific. For instance, the total synthesis of (+)-ricciocarpin A was achieved through a highly enantioselective and diastereoselective cascade reaction, demonstrating the level of control required to obtain the biologically active isomer. organic-chemistry.orgnih.gov This implies that the antipode, or mirror image molecule, would likely have diminished or different biological effects.

Synthesis and Evaluation of Designed Analogues

The synthesis of structural analogues is a cornerstone of medicinal chemistry, providing a pathway to enhance potency and explore the SAR of a parent compound. nih.govacs.org The concise and flexible synthetic routes developed for Ricciocarpin A have enabled the creation of not only the natural product and its antipode but also several other structural analogues. nih.gov A preliminary biological evaluation of these synthesized compounds identified an analogue with significantly improved molluscicidal activity compared to the natural Ricciocarpin A. nih.gov This finding demonstrates that the natural product's structure is not perfectly optimized for this specific activity and can be improved upon through rational design. These studies typically involve modifying specific functional groups or parts of the carbon skeleton and then testing the new compounds in biological assays to determine the effect of the changes.

| Compound Type | Synthetic Goal | Outcome of Biological Evaluation | Reference |

|---|---|---|---|

| Ricciocarpin A Analogues | To explore structure-activity relationships and improve potency. | Identification of an analogue with significantly improved molluscicidal activity. | nih.gov |

| (+)-Ricciocarpin A (Natural Product) | Total synthesis to confirm structure and provide material for testing. | Confirmed potent molluscicidal activity. | organic-chemistry.orgnih.gov |

| (-)-Ricciocarpin A (Antipode) | Synthesis to investigate the role of stereochemistry. | Used for comparative biological evaluation. | nih.gov |

Advanced Characterization and Analytical Methodologies for Ricciocarpin B

Spectroscopic Analysis for Confirmation of Synthetic Products

Spectroscopic techniques form the cornerstone for the structural elucidation and confirmation of synthetic Ricciocarpin B. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and stereochemistry of this compound. researchgate.netresearchgate.net Both ¹H and ¹³C NMR studies, including two-dimensional techniques like proton-proton and proton-carbon shift correlation spectroscopy (COSY and HMBC), are employed to assign the chemical shifts of all protons and carbons in the molecule. researchgate.netnih.govsemanticscholar.org

For instance, in the synthesis of (+)-Ricciocarpin B, the ¹H and ¹³C NMR data of the synthetic product were found to be in full agreement with the spectra of the natural product. collectionscanada.gc.ca The deviations in ¹³C chemical shifts between the synthetic and natural samples were minimal, falling within the acceptable margin of error, thus confirming the successful synthesis. collectionscanada.gc.ca Furthermore, Nuclear Overhauser Effect (NOE) difference spectroscopy plays a critical role in establishing the relative stereochemistry of the molecule by identifying protons that are close in space. researchgate.net The absolute configuration of synthetic this compound has also been determined through its synthesis from enantiomerically pure starting materials. researchgate.net

Below is a table summarizing representative ¹H and ¹³C NMR chemical shift data for a related furanosesquiterpene, which illustrates the type of data obtained for compounds like this compound.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH | 7.34 (t, J = 1.7 Hz) | 142.6 |

| CH | 7.23–7.20 (m) | 138.6 |

| C | 136.5 | |

| C | 125.6 | |

| CH | 6.27 (br s) | 120.2 |

| CH | 5.31 (br s) | 111.0 |

| CH | 2.50–2.40 (m) | 49.0 |

| C | 32.6 | |

| CH₂ | 1.91–2.01 (m) | 31.6 |

| CH₂ | 1.91–2.01 (m) | 31.6 |

| Me | 0.95 (s) | 27.52 |

| Me | 0.88 (s) | 27.46 |

| CH₂ | 1.39–1.62 (m) | 25.5 |

| Me | 1.66–1.69 (m) | 23.5 |

| CH₂ | 1.10–1.19 (m) | 23.0 |

| Note: This data is for a related furanosesquiterpene and is presented for illustrative purposes. nih.gov |

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of synthetic this compound. researchgate.net This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental composition. Electron impact ionization (EI) at 70 eV is a common method used to generate ions for mass analysis. collectionscanada.gc.ca The resulting mass spectrum also reveals a characteristic fragmentation pattern, which can provide additional structural information and serve as a fingerprint for the compound. For example, in the analysis of related furanosesquiterpenes, gas chromatography-mass spectrometry (GC-MS) has been used to identify key fragments, with common losses corresponding to methyl groups and other structural motifs. nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. researchgate.net The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Key functional groups in this compound that can be identified by IR spectroscopy include the lactone carbonyl group (C=O) and the furan (B31954) ring. The C=O stretch of a saturated lactone typically appears in the region of 1760-1800 cm⁻¹. The furan ring will exhibit characteristic C-O and C=C stretching vibrations. The presence and position of these absorption bands provide confirmatory evidence for the successful synthesis of the target molecule. libretexts.orglibretexts.org

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| Lactone C=O Stretch | 1760-1800 |

| C-O Stretch | 1000-1300 |

| C=C Stretch (Furan) | ~1500-1650 |

| C-H Stretch (sp²) | ~3100-3000 |

| C-H Stretch (sp³) | ~3000-2850 |

| Note: These are general ranges and the exact position of the peaks can vary. libretexts.orglibretexts.org |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of synthetic this compound and for determining the enantiomeric excess (ee) of the product, which is a critical measure of the success of an enantioselective synthesis.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is the primary method for determining the enantiomeric excess of synthetic this compound. pnas.orgpnas.org This technique allows for the separation of the two enantiomers of the compound, and the relative peak areas in the chromatogram correspond to the ratio of the enantiomers in the mixture. By using a chiral column, enantiomeric purities approaching 100% ee have been confirmed in the synthesis of this compound. researchgate.net The choice of the specific chiral stationary phase and the mobile phase composition are critical for achieving good separation.

Gas chromatography (GC) is another valuable tool for the analysis of this compound, particularly for assessing purity and, in some cases, for chiral separations. researchgate.net When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide quantitative information about the purity of the synthetic product. For chiral analysis, specialized chiral capillary columns, such as those coated with cyclodextrin (B1172386) derivatives, can be used to separate the enantiomers of this compound or its synthetic intermediates. researchgate.net This method has been successfully employed to determine the enantiomeric excesses of related cyclic compounds.

High-Performance Liquid Chromatography (HPLC) with Chiral Phases

Advanced Techniques for Studying Compound-Target Interactions

The elucidation of a natural product's biological function and therapeutic potential is intrinsically linked to understanding its structure and formation. For this compound, a sesquiterpene lactone, advanced analytical methods are crucial for confirming its precise three-dimensional arrangement and for tracing its complex biosynthetic origins within the source organism, the liverwort Ricciocarpos natans.

Isotopic Labeling for Metabolic Pathway Tracing

Determining the biosynthetic pathway of a complex natural product like this compound is fundamental to understanding its biological context and enabling potential biotechnological production. Isotopic labeling is a powerful technique used to trace the metabolic journey from simple precursors to the final complex structure. core.ac.uk This methodology involves supplying an organism or cell culture with a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H) and tracking the incorporation of this label into the target molecule. core.ac.ukoup.com

As a sesquiterpenoid, this compound is synthesized from C5 isoprene (B109036) units, specifically isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). oup.com In plants and related organisms, there are two primary pathways that produce these universal terpenoid precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. researchgate.net To determine which pathway is utilized for this compound biosynthesis in liverworts, researchers can administer isotopically labeled forms of fundamental metabolites like glucose or acetate (B1210297). oup.com

By analyzing the resulting this compound with techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the precise location and distribution of the isotopic labels within the molecule's carbon skeleton can be determined. oup.comresearchgate.net This labeling pattern serves as a metabolic fingerprint. For instance, feeding the organism [1-¹³C]-D-glucose would result in a specific labeling pattern in the terpenoid backbone, which differs depending on whether the MVA or MEP pathway was used. researchgate.net This retrobiosynthetic analysis allows for the definitive mapping of the biosynthetic route and reveals the flow of metabolites (flux) through central metabolism into specialized secondary metabolite pathways. core.ac.ukoup.com While specific isotopic labeling studies detailing the entire this compound pathway are not widely published, this established methodology remains the definitive approach for such investigations in terpenoid biosynthesis. oup.comresearchgate.net

Crystallography for Absolute Configuration Determination

The biological activity of a chiral molecule is dictated by its absolute configuration—the precise spatial arrangement of its atoms. For complex molecules like this compound, which possess multiple stereogenic centers, total synthesis often yields various stereoisomers. Determining which of these isomers is the naturally occurring, active form is critical. While spectroscopic methods like NMR can define relative stereochemistry, X-ray crystallography provides the most definitive and unambiguous determination of a molecule's absolute configuration. nih.govacs.org

In the context of this compound, enantioselective synthesis has been a key strategy for its production. tu-dresden.de Research by Metz and colleagues resulted in a highly diastereoselective and enantioselective synthesis that successfully produced this compound. tu-dresden.de A crucial outcome of this work was the unambiguous establishment of the previously unknown absolute configuration of the natural product. tu-dresden.de This determination is typically achieved by forming a high-quality single crystal of the synthesized compound, or a suitable crystalline derivative, and analyzing it with X-ray diffraction.

The process involves irradiating the crystal with X-rays and measuring the diffraction pattern produced by the electron clouds of the atoms. This pattern is then used to compute a three-dimensional model of the electron density, which reveals the exact position of each atom in the crystal lattice. researchgate.net For chiral molecules, specialized techniques analyzing anomalous dispersion effects allow for the assignment of the absolute stereochemistry (R/S configuration) at each chiral center. acs.org This crystallographic data serves as the gold standard for structural confirmation, validating synthetic pathways and providing the definitive structure for use in further biological and computational studies. nih.govrsc.org

Future Directions and Research Opportunities

Discovery of Novel Biosynthetic Enzymes and Pathways

The biosynthetic pathway of Ricciocarpin B is presumed to follow the general route for sesquiterpenoids, beginning with the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways to produce the universal precursor, farnesyl diphosphate (B83284) (FPP). mdpi.com However, the specific enzymes that catalyze the intricate cyclization of FPP and subsequent oxidative modifications to form the characteristic furan (B31954) and lactone rings of this compound have not yet been identified.

Future research should focus on the discovery and characterization of these novel enzymes from R. natans. A proposed biosynthetic route may involve a furanosesquiterpene intermediate, a common theme in liverwort secondary metabolism. researchgate.netresearchgate.net Modern genomic and transcriptomic approaches, coupled with heterologous expression and in vitro enzyme assays, are powerful tools for this endeavor. Identifying the specific terpene synthases, cytochrome P450 monooxygenases, and oxidoreductases will not only illuminate the complete biosynthetic blueprint but also provide valuable biocatalysts for synthetic applications. Furthermore, techniques like retrobiosynthetic NMR analysis, which uses stable isotope labeling to trace metabolic flux, could be employed to definitively map the pathway and its intermediates. core.ac.uk The exploration of bryophytes, like liverworts, for novel enzyme discovery remains a promising frontier, as they are known to harbor unique biosynthetic machinery. frontiersin.orgdtu.dk

Development of Chemoenzymatic and Biocatalytic Production Methods

Current access to this compound relies on total chemical synthesis, with ring-closing metathesis (RCM) being a key strategy for constructing the core structure. acs.orgresearchgate.nettu-dresden.de While effective, these multi-step syntheses can be complex and may not be ideal for large-scale production. The development of more sustainable and efficient chemoenzymatic and fully biocatalytic production methods is a critical future direction.

Chemoenzymatic strategies can integrate the precision of enzymes with the versatility of chemical reactions. For instance, lipases have been successfully used for the kinetic resolution of racemic furan-containing alcohol precursors, providing enantiomerically pure building blocks for the synthesis of ricciocarpins. researchgate.net This approach ensures high stereoselectivity, which is often a challenge in purely chemical syntheses.

Biocatalytic methods offer the potential for de novo production from simple feedstocks. A key opportunity lies in harnessing Baeyer-Villiger monooxygenases (BVMOs) for the formation of the lactone ring from a corresponding ketone precursor, a transformation well-established for other cyclic ketones. uniba.it Moreover, multi-enzyme cascades could be designed for a one-pot synthesis. A fully biocatalytic cascade using a chloroperoxidase, an oxidase, and an alcohol dehydrogenase has been demonstrated for converting furan precursors into complex spirolactones, highlighting the feasibility of such an approach for related structures like this compound. nih.gov The transfer of the identified biosynthetic genes into a robust microbial host, such as Saccharomyces cerevisiae or the oleaginous yeast Yarrowia lipolytica, could enable sustainable and scalable fermentation-based production. mdpi.com

| Production Strategy | Key Transformation / Enzyme Class | Potential Advantages |

| Chemoenzymatic Synthesis | Lipase-mediated kinetic resolution | High enantioselectivity for chiral precursors |

| Biocatalytic Lactonization | Baeyer-Villiger Monooxygenase (BVMO) | Regio- and stereoselective oxidation of a ketone intermediate |

| Multi-Enzyme Cascade | Terpene Synthase, P450s, Dehydrogenases | One-pot synthesis from simple precursors, reduced waste |

| Metabolic Engineering | Heterologous expression in microbial hosts | Sustainable, scalable, and cost-effective production |

Comprehensive Elucidation of Molecular Mechanisms of Action

The most well-documented biological activity of this compound is its molluscicidal effect against snails like Biomphalaria glabrata, a vector for schistosomiasis. researchgate.netnih.gov However, the precise molecular target and mechanism of action remain unknown. A general mechanism proposed for sesquiterpene lactones involves the alkylation of nucleophilic sites, particularly the thiol groups of cysteine residues in proteins, via a Michael-type addition. mdpi.comresearchgate.net The α-methylene-γ-lactone motif present in this compound is a classic Michael acceptor and is crucial for the bioactivity of many related compounds.

Future research must move beyond this general hypothesis to identify the specific protein targets in snails. Affinity chromatography using a derivatized this compound probe could isolate binding partners from snail proteomes. Subsequent proteomic analysis and validation could pinpoint the key enzymes or receptors whose inhibition leads to the molluscicidal effect. For example, other marine furanosesquiterpenes are known to inactivate enzymes like phospholipase A2, presenting a potential avenue for investigation. acs.org Furthermore, exploring other potential bioactivities is warranted. Many sesquiterpene lactones exhibit potent anti-inflammatory, anti-cancer, and antimicrobial effects, often by inducing apoptosis through the modulation of pathways such as the Bax/Bcl-2 ratio and the generation of reactive oxygen species (ROS). nih.gov Systematic screening of this compound against various cell lines and pathogens could reveal new therapeutic applications.

Rational Design and Synthesis of Bioactive Analogues for Enhanced Specificity

The synthesis of chemical analogues is a cornerstone of drug discovery, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. Preliminary studies on Ricciocarpin A have already shown that structural modification can lead to analogues with significantly improved molluscicidal activity, demonstrating the viability of this approach. nih.gov

A systematic structure-activity relationship (SAR) study for this compound is a logical next step. This would involve the rational design and synthesis of a library of analogues with modifications at key positions, such as the furan ring, the lactone moiety, and the decalin core. The furan ring and lactone group are often critical for the activity of related diterpenes and sesquiterpenes. Synthetic strategies that allow for the late-stage diversification of the core structure would be particularly valuable. For instance, methods for the stereospecific ring-opening of the lactone have been developed, providing a route to acyclic analogues for biological evaluation. acs.org

By correlating the structural changes with biological activity, a detailed SAR map can be constructed. This knowledge will guide the design of second-generation analogues with enhanced potency against the intended target and reduced off-target effects, thereby increasing specificity and therapeutic potential.

Application of Computational Chemistry and Molecular Modeling in SAR and Mechanism Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery that can accelerate the research process and provide deep mechanistic insights. While their application to this compound is still in its infancy, the potential is vast.

Computational studies have already been employed to rationalize the stereochemical outcomes of synthetic routes toward ricciocarpins. researchgate.netlookchem.com This predictive power can be extended to the rational design of analogues. Once a biological target is identified (as described in section 6.3), molecular docking simulations can be used to predict the binding orientation and affinity of this compound and its analogues within the target's active site. This can explain existing SAR data and guide the design of new derivatives with improved binding interactions. For example, molecular docking has been effectively used to investigate the interaction of other liverwort-derived compounds with enzymes of cosmetic interest, such as collagenase and tyrosinase. dtu.dk

Furthermore, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-protein complex, revealing key interactions and conformational changes that are essential for biological activity. These computational approaches, when used in a synergistic loop with chemical synthesis and biological testing, will significantly streamline the optimization of this compound from a natural product lead into a highly specific and potent molecular probe or therapeutic candidate.

Q & A

Q. What established methodologies are used for isolating and purifying Ricciocarpin B from Ricciocarpos natans?

this compound is typically isolated via solvent extraction (e.g., dichloromethane) followed by chromatographic purification. Gas chromatography (GC) with an internal standard (e.g., methyl-10-undecenoate) quantifies purity, validated through statistical methods like the Mann-Whitney U-test to ensure reproducibility across eight measurements per sample .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Structural elucidation relies on nuclear magnetic resonance (NMR) for stereochemical analysis, mass spectrometry (MS) for molecular weight determination, and X-ray crystallography for absolute configuration. Synthetic validation (e.g., one-pot organocatalytic synthesis) further corroborates structural assignments by matching spectral data with intermediates .

Q. How is the terpenoid content of Ricciocarpos natans quantified in studies investigating this compound?

Quantification involves GC analysis with internal standards, repeated across four biological replicates with duplicate measurements to ensure statistical robustness. Data are evaluated using non-parametric tests (e.g., Mann-Whitney U-test) to account for small sample sizes .

Advanced Research Questions

Q. What experimental strategies can optimize the synthetic yield of this compound in organocatalytic one-pot reactions?

Key variables include:

- Catalyst selection : 20 mol% catalyst loading (e.g., catalyst 85) to enhance stereoselectivity (99% enantiomeric excess) .

- Solvent optimization : Polar aprotic solvents (e.g., dioxane) improve reaction efficiency at room temperature .

- Post-reaction modifications : Sm(Oi-Pr)₃-mediated transformations increase intermediate conversion rates . Methodological rigor requires iterative design-of-experiment (DoE) approaches to balance yield (48%) and selectivity .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Contradictions may arise from:

- Purity variability : Strict adherence to NIH preclinical reporting guidelines (e.g., solvent traces, batch-to-batch consistency) .

- Assay heterogeneity : Use orthogonal assays (e.g., enzymatic inhibition vs. cytotoxicity screens) and standardized cell lines .

- Statistical power : Non-parametric tests (e.g., Mann-Whitney U-test) validate small-sample datasets .

Q. What hybrid approaches integrate in silico modeling with experimental data to study this compound’s mechanism of action?

- Docking studies : Predict binding affinities to target proteins using crystallographic data.

- QSAR models : Correlate structural analogs (e.g., ricciocarpin A) with bioactivity trends .

- Biosynthetic pathway prediction : Combine genomic data from Ricciocarpos natans with synthetic intermediates to map terpenoid biosynthesis .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on this compound?

- Novelty : Target understudied mechanisms (e.g., anti-inflammatory vs. antimicrobial effects).

- Feasibility : Prioritize assays with accessible instrumentation (e.g., GC-MS over specialized metabolomics platforms).

- Ethical compliance : Follow NIH guidelines for preclinical reporting to ensure replicability .

Methodological Frameworks for Research Design

Q. What role does the PICO framework (Population, Intervention, Comparison, Outcome) play in designing bioactivity studies for this compound?

- Population : Specific cell lines or microbial strains.

- Intervention : Dose-response curves (e.g., IC₅₀ determination).

- Comparison : Negative controls (solvent-only) and positive controls (known inhibitors).

- Outcome : Quantitative metrics (e.g., inhibition percentage, cytotoxicity thresholds) .

Q. How should researchers structure a literature review to identify gaps in this compound research?

- Scoping reviews : Map existing studies on extraction, synthesis, and bioactivity using tools like PRISMA.

- Systematic gaps : Highlight under-explored areas (e.g., pharmacokinetics, ecological roles in Ricciocarpos natans) .

Data Presentation and Reproducibility

Q. What best practices ensure transparency in reporting experimental data for this compound?

- Supplementary materials : Provide raw GC-MS chromatograms, NMR spectra, and synthetic protocols.

- Statistical disclosure : Report p-values, confidence intervals, and effect sizes for bioactivity data .

- Replicability : Detail reaction conditions (e.g., catalyst batches, solvent purity) to enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.